molecular formula C12H9BF3NO2 B8408560 (2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

Cat. No. B8408560
M. Wt: 267.01 g/mol
InChI Key: NIMWQTXFUJRBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H9BF3NO2 and its molecular weight is 267.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-(Pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[2-pyridin-4-yl-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)9-1-2-11(13(18)19)10(7-9)8-3-5-17-6-4-8/h1-7,18-19H

InChI Key

NIMWQTXFUJRBNZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C2=CC=NC=C2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 4-(2-bromo-5-(trifluoromethyl)phenyl)pyridine (2.0 g, 6.62 mmol), diethyl ether (50.9 ml), and triisopropyl borate (1.845 ml, 7.94 mmol). The flask was cooled to −78° C. for 10 minutes after which butyllithium (1.7 M in hexanes) (4.67 ml, 7.94 mmol) was added dropwise. The reaction was stirred for 30 minutes. The dry-ice bath was removed and 2N aqueous NaOH solution (50 mL) was added. The resulting biphasic mixture was stirred vigorously for one hour. The mixture was diluted with water, and the layers were separated. The diethyl ether was then extracted with water (×2) and the water layers were combined and washed twice with diethyl ether. The aqueous layer was neutralized to about pH 7 with 1N aqueous HCl solution and extracted with ethyl acetate (three times). The combined organic layers were dried over sodium sulfate, filtered and concentrated to afford (2-(pyridin-4-yl)-4-(trifluoromethyl)phenyl)boronic acid as an off-white solid. m/z (ESI) 268.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.845 mL
Type
reactant
Reaction Step One
Quantity
50.9 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two

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